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The following table summarizes half-maximal inhibitory concentration (IC₅₀) data from a 2017 study that

used Ba/F3 cells transduced with specific EGFR mutations. Lower values indicate greater potency [1] [2]

[3].

Table 1: In vitro IC₅₀ values of EGFR-TKIs against common EGFR mutations

EGFR Mutation Erlotinib Afatinib Osimertinib Nazartinib

exon 19 del 73 nM 0.6 nM 7.9 nM 66 nM

L858R 30 nM 0.6 nM 6.2 nM 35 nM

exon 19 del + T790M 3429 nM 146 nM 3.1 nM 52 nM

L858R + T790M >10,000 nM 179 nM 0.9 nM 5.1 nM

Wild Type 638 nM 30 nM 516 nM 1031 nM

Key observations from the data:

Against Classic Mutations: For the classic activating mutations (exon 19 del and L858R), both with
and without T790M, osimertinib demonstrated lower IC₅₀ values (indicating higher potency) and
a wider therapeutic window compared to nazartinib [1] [3].
Wild-Type Sparing: Nazartinib showed a higher IC₅₀ against wild-type EGFR than osimertinib,

suggesting it may have a more favorable selectivity profile, which could correlate with a different
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adverse event spectrum [1] [2].

Experimental Protocol Summary

The quantitative data in Table 1 was generated using the following key methodological approach [1] [2]:

Cell Model: Stable Ba/F3 cell lines (an interleukin-3-dependent murine pro-B cell line) were
transduced to express various human mutant EGFRs, making them dependent on EGFR signaling for

survival.
Viability Assay: Cell proliferation and viability were measured using the MTS assay, a colorimetric

method for assessing metabolic activity.
Potency Calculation: Cells were treated with a range of concentrations for each EGFR-TKI. The

IC₅₀ value (the drug concentration that inhibits 50% of cell proliferation) was then calculated from the
dose-response curves.

EGFR Mutation Signaling and TKI Action

The diagram below illustrates the signaling pathway driven by mutant EGFR and the mechanism of action

for third-generation TKIs like osimertinib and nazartinib.
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Clinical Context and Further Considerations

Nazartinib Status: Nazartinib (EGF816) is a novel third-generation EGFR-TKI that has
demonstrated clinical efficacy in phase I/II trials for patients with EGFR-mutant NSCLC, including

those with T790M-mediated resistance [4] [5] [6]. However, its development status for single-agent
use may differ from osimertinib, which has gained broader regulatory approval.

Combination Therapy: Research is ongoing to overcome resistance to EGFR-TKIs. One active area
of investigation for nazartinib is its use in combination therapies, such as with the MET inhibitor
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capmatinib, to target MET amplification, a known resistance mechanism [6].

Resistance Mechanisms: Despite their potency, resistance to third-generation TKIs like osimertinib
inevitably develops through various on-target (e.g., C797S mutation) and off-target (e.g., MET/HER2

amplification, phenotypic transformation) mechanisms [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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